![molecular formula C13H10S B3057445 Thiophene, 2-[(4-methylphenyl)ethynyl]- CAS No. 80746-49-2](/img/structure/B3057445.png)
Thiophene, 2-[(4-methylphenyl)ethynyl]-
Overview
Description
Thiophene, 2-[(4-methylphenyl)ethynyl]-, also known as 2-phenylethynylthiophene, is a heteroaromatic organic compound. It has a molecular formula of C13H10S and a molecular weight of 198.28 .
Synthesis Analysis
The synthesis of thiophene derivatives like Thiophene, 2-[(4-methylphenyl)ethynyl]-, can be achieved by using regio- and stereocontrolled Pd-catalyzed Sonogashira coupling and desilylation reactions . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is also a significant synthetic method to thiophene derivatives .Molecular Structure Analysis
The molecular structure of Thiophene, 2-[(4-methylphenyl)ethynyl]- consists of a five-membered ring made up of one sulfur as a heteroatom . The structure also includes a 4-methylphenyl ethynyl group attached to the thiophene ring .Physical And Chemical Properties Analysis
Thiophene, 2-[(4-methylphenyl)ethynyl]- has a molecular weight of 198.28 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
a. Antimicrobial Properties: Thiophenes exhibit antimicrobial effects, making them valuable in combating bacterial, fungal, and viral infections . Researchers have explored the potential of 2-[2-(4-methylphenyl)ethynyl]thiophene as an antimicrobial agent.
b. Antitumor Activity: Certain thiophenes demonstrate antitumor properties, inhibiting cancer cell growth. Investigations into the antitumor potential of this compound could yield promising results.
c. Anti-Inflammatory Effects: Inflammation plays a crucial role in various diseases. Thiophenes may act as anti-inflammatory agents by modulating inflammatory pathways .
d. Antihypertensive Properties: Thiophenes have been investigated for their ability to regulate blood pressure. Research on 2-[2-(4-methylphenyl)ethynyl]thiophene could shed light on its antihypertensive effects.
e. Antioxidant Activity: Antioxidants protect cells from oxidative damage. The compound’s antioxidant potential has been evaluated using various assays . Notably, 3-ethynyl-2-(naphthalen-1-ylethynyl)thiophene displayed significant reducing and free radical scavenging activities.
Materials Science Applications
Thiophenes are essential in materials chemistry due to their unique electronic properties. Let’s explore their applications:
a. Conjugated Polymers: Thiophenes serve as building blocks for conjugated polymers, which find use in organic electronics, solar cells, and light-emitting diodes (LEDs). Investigating the incorporation of 2-[2-(4-methylphenyl)ethynyl]thiophene into such polymers could enhance their performance.
b. Sensors and Detectors: Functionalized thiophenes can be employed in chemical sensors and biosensors. Their ability to interact with specific analytes makes them valuable for detecting various substances.
c. Organic Semiconductors: Thiophenes contribute to the development of organic semiconductors. These materials are crucial for flexible displays, organic field-effect transistors (OFETs), and other electronic devices.
Mechanism of Action
Target of Action
The primary targets of the compound “2-[2-(4-methylphenyl)ethynyl]thiophene” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
A study on similar 2,3-dialkynylthiophene derivatives showed that these compounds have relatively high drug scores and low toxicities, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of “2-[2-(4-methylphenyl)ethynyl]thiophene” are currently unknown. Some 2,3-dialkynylthiophene derivatives have shown significant reducing and free radical scavenging activities, suggesting potential antioxidant activity .
Action Environment
The action, efficacy, and stability of “2-[2-(4-methylphenyl)ethynyl]thiophene” can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For example, the compound’s solubility and stability could be affected by the pH of the environment .
properties
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-11-4-6-12(7-5-11)8-9-13-3-2-10-14-13/h2-7,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCAKBZFSYMUGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396565 | |
Record name | Thiophene, 2-[(4-methylphenyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene, 2-[(4-methylphenyl)ethynyl]- | |
CAS RN |
80746-49-2 | |
Record name | Thiophene, 2-[(4-methylphenyl)ethynyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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